N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the isobutylsulfonyl group: This step often involves sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base.
Attachment of the 3,4-dimethoxybenzyl group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced using a suitable benzyl halide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions like pain, inflammation, and neurodegenerative diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide
- N-(3,4-dimethoxybenzyl)-4-(ethylsulfonyl)piperidine-1-carboxamide
- N-(3,4-dimethoxybenzyl)-4-(propylsulfonyl)piperidine-1-carboxamide
Uniqueness
N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is unique due to the presence of the isobutylsulfonyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs with different sulfonyl groups.
Conclusion
This compound is a compound of interest in various scientific fields Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-14(2)13-27(23,24)16-7-9-21(10-8-16)19(22)20-12-15-5-6-17(25-3)18(11-15)26-4/h5-6,11,14,16H,7-10,12-13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDARKMBXAWNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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